molecular formula C16H19NO2 B4424574 1-[4-(2-propyn-1-yloxy)benzoyl]azepane

1-[4-(2-propyn-1-yloxy)benzoyl]azepane

Cat. No.: B4424574
M. Wt: 257.33 g/mol
InChI Key: IMXVRGRDKBTBQQ-UHFFFAOYSA-N
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Description

1-[4-(2-Propyn-1-yloxy)benzoyl]azepane is a seven-membered azepane ring substituted at the 1-position with a benzoyl group bearing a para-oriented 2-propyn-1-yloxy (propargyloxy) moiety. The compound’s structure combines the conformational flexibility of the azepane ring with the electron-withdrawing and reactive alkyne group, making it a candidate for applications in medicinal chemistry and materials science. Its synthesis typically involves nucleophilic substitution or coupling reactions between 4-(2-propyn-1-yloxy)benzoyl chloride and azepane under basic conditions .

Properties

IUPAC Name

azepan-1-yl-(4-prop-2-ynoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c1-2-13-19-15-9-7-14(8-10-15)16(18)17-11-5-3-4-6-12-17/h1,7-10H,3-6,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMXVRGRDKBTBQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=CC=C(C=C1)C(=O)N2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Azepane Derivatives

Compound Name Substituent Position Molecular Formula Molecular Weight (g/mol) Key Properties Synthesis Method
This compound 2-propyn-1-yloxy para C16H17NO2 271.32 High reactivity (alkyne click chemistry), moderate lipophilicity Nucleophilic acyl substitution
1-[4-(Trifluoromethyl)benzoyl]azepane Trifluoromethyl para C13H12F3NO 263.24 Enhanced metabolic stability, high electronegativity Friedel-Crafts acylation
1-[3-(2-Phenoxyethoxy)benzoyl]azepane 2-Phenoxyethoxy meta C21H25NO3 339.43 Increased hydrophobicity, steric bulk Mitsunobu or Ullmann coupling
1-(Pyridin-3-yl)azepane Pyridin-3-yl N/A C10H14N2 162.23 Basic nitrogen, CNS-targeting potential Nucleophilic aromatic amination

Reactivity and Functional Group Impact

  • Propargyloxy Group : The alkyne in this compound enables bioorthogonal "click chemistry," facilitating conjugation with biomolecules or polymers for targeted drug delivery . This contrasts with the trifluoromethyl analog, which lacks reactive sites but offers superior metabolic stability due to fluorine’s electronegativity .
  • Phenoxyethoxy Group: The meta-oriented phenoxyethoxy substituent in 1-[3-(2-phenoxyethoxy)benzoyl]azepane introduces steric hindrance, reducing membrane permeability compared to the para-substituted propargyloxy derivative .

Pharmacological and Physicochemical Properties

  • Lipophilicity : The trifluoromethyl derivative exhibits higher logP values (~3.1) compared to the propargyloxy analog (~2.8), enhancing its ability to cross lipid membranes .
  • Solubility: The pyridinyl derivative (1-(pyridin-3-yl)azepane) demonstrates higher aqueous solubility due to its basic nitrogen, whereas the phenoxyethoxy analog’s bulkiness reduces solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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